Cas no 415679-40-2 ((1R)-1-(2,4-dichlorophenyl)ethan-1-ol)

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol structure
415679-40-2 structure
Product Name:(1R)-1-(2,4-dichlorophenyl)ethan-1-ol
CAS No:415679-40-2
MF:C8H8Cl2O
MW:191.054520606995
CID:2619702
PubChem ID:6950773
Update Time:2025-04-21

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(2,4-dichlorophenyl)ethan-1-ol
    • 415679-40-2
    • G57953
    • SCHEMBL14992635
    • UNII-M32HZ82S7G
    • EN300-52748
    • (R)-1-(2,4-dichlorophenyl)ethanol
    • Benzenemethanol, 2,4-dichloro-alpha-methyl-, (alphaR)-
    • BENZENEMETHANOL, 2,4-DICHLORO-.ALPHA.-METHYL-, (.ALPHA.R)-
    • (1R)-1-(2,4-dichlorophenyl)ethanol
    • 1-(2,4-Dichlorophenyl)ethanol, (R)-
    • KWZDYNBHZMQRLS-RXMQYKEDSA-N
    • (alphaR)-2,4-Dichloro-alpha-methylbenzenemethanol
    • (.ALPHA.R)-2,4-DICHLORO-.ALPHA.-METHYLBENZENEMETHANOL
    • M32HZ82S7G
    • 893-708-1
    • Inchi: 1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1
    • InChI Key: KWZDYNBHZMQRLS-RXMQYKEDSA-N
    • SMILES: ClC1C=C(C=CC=1[C@@H](C)O)Cl

Computed Properties

  • Exact Mass: 189.9952203g/mol
  • Monoisotopic Mass: 189.9952203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-03
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Enamine
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Enamine
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Enamine
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